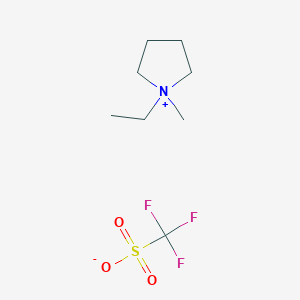
(4,4,5,5,5-Pentafluoropentyl)benzylamine
Descripción general
Descripción
(4,4,5,5,5-Pentafluoropentyl)benzylamine is a highly complex chemical compound used in diverse scientific research areas. Its application ranges from medicinal chemistry to material science, making it an indispensable tool for cutting-edge investigations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,4,5,5,5-Pentafluoropentyl)benzylamine involves several steps, typically starting with the preparation of the pentafluoropentyl group. This group is then attached to a benzylamine moiety through a series of reactions. Specific details on the reaction conditions and reagents used are often proprietary and vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not widely documented in the public domain. it is likely that large-scale synthesis follows similar routes to laboratory methods, with optimizations for cost, efficiency, and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(4,4,5,5,5-Pentafluoropentyl)benzylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzylamine moiety.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the benzylamine structure .
Aplicaciones Científicas De Investigación
(4,4,5,5,5-Pentafluoropentyl)benzylamine is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism by which (4,4,5,5,5-Pentafluoropentyl)benzylamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (4,4,5,5,5-Pentafluoropentyl)amine
- (4,4,5,5,5-Pentafluoropentyl)methylamine
- (4,4,5,5,5-Pentafluoropentyl)ethylamine
Uniqueness
(4,4,5,5,5-Pentafluoropentyl)benzylamine is unique due to its specific structure, which combines the pentafluoropentyl group with a benzylamine moiety. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
IUPAC Name |
N-benzyl-4,4,5,5,5-pentafluoropentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F5N/c13-11(14,12(15,16)17)7-4-8-18-9-10-5-2-1-3-6-10/h1-3,5-6,18H,4,7-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOACJPGMEHQIDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCCC(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F5N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6320802.png)
![Chloro[(tri-tert-butylphosphine)-2-(2-aminobiphenyl)] palladium(II)](/img/structure/B6320803.png)






![7-methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6320851.png)



